Home > Products > Screening Compounds P88340 > N-(3-Nitro-4-pyridinyl)-I(2)-alanine
N-(3-Nitro-4-pyridinyl)-I(2)-alanine - 710349-42-1

N-(3-Nitro-4-pyridinyl)-I(2)-alanine

Catalog Number: EVT-13645221
CAS Number: 710349-42-1
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified within the broader category of amino acids and nitro compounds. Specifically, it is an alpha-amino acid, which contains both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom. The presence of the nitro group (-NO2) on the pyridine ring classifies it further as a nitropyridine derivative.

Synthesis Analysis

Methods

The synthesis of N-(3-Nitro-4-pyridinyl)-I(2)-alanine typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

  1. Formation of the Pyridine Ring: The synthesis may begin with 4-pyridinecarboxaldehyde, which can be nitrated using nitric acid to introduce the nitro group.
  2. Coupling Reaction: The nitropyridine derivative can then undergo a coupling reaction with alanine or its derivatives, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be conducted in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance solubility and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(3-Nitro-4-pyridinyl)-I(2)-alanine can participate in various chemical reactions typical of amino acids and nitro compounds:

  1. Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, which could lead to further functionalization.
  2. Peptide Formation: As an amino acid derivative, it can participate in peptide bond formation with other amino acids under suitable conditions.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a corresponding amine.
Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 210.19 g/mol.
  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • pKa Values: The carboxylic acid typically has a pKa around 2.0, while the amino group has a pKa around 9.0.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

N-(3-Nitro-4-pyridinyl)-I(2)-alanine has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
  2. Biochemical Studies: Used in studies involving amino acid metabolism and enzyme interactions.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules in organic chemistry.
Introduction to N-(3-Nitro-4-pyridinyl)-I(2)-Alanine in Contemporary Heterocyclic Chemistry

Role of Pyridine-Alanine Hybrids in Bioactive Molecule Design

Pyridine-alanine conjugates represent a strategically significant class of heterocyclic-amino acid hybrids in modern drug discovery. The integration of the pyridine scaffold – a privileged nitrogen-containing heterocycle – with the alanine backbone creates multifunctional synthons capable of diverse molecular interactions. These hybrids exploit the hydrogen-bonding capability of both the pyridine nitrogen and amino acid functionalities, enabling precise targeting of biological macromolecules. This is particularly valuable in oncology, where DNA and kinase interactions are critical therapeutic mechanisms [1] [4]. Approximately 60% of unique small-molecule drugs contain nitrogen-based heterocycles as core structural elements, underscoring their pharmaceutical relevance [3] [4]. The nitro group at the pyridine 3-position in N-(3-Nitro-4-pyridinyl)-I(2)-alanine further enhances the molecule's electron-deficient character, facilitating nucleophilic substitution reactions crucial for constructing complex architectures. This electron deficiency also promotes DNA intercalation through π-π stacking interactions, a mechanism leveraged in several anticancer agents [1]. The structural versatility allows these hybrids to serve as precursors for fused heterocyclic systems prevalent in kinase inhibitors and DNA-binding agents, positioning them as valuable building blocks in targeted cancer therapeutics [1] [4].

Table 1: Key Molecular Interactions Enabled by Pyridine-Alanine Hybrids

Structural FeatureInteraction TypeBiological Target Relevance
Pyridine NitrogenHydrogen Bond AcceptorDNA Base Pairing, Kinase ATP Sites
Carboxylic AcidHydrogen Bond Donor/AcceptorEnzyme Active Sites, Metal Coordination
Nitro GroupElectrostatic, π-StackingDNA Intercalation Grooves
Alanine BackboneStereochemical ControlReceptor Subsite Complementarity

Historical Evolution of Nitropyridinyl Amino Acid Derivatives in Medicinal Chemistry

The development of nitropyridinyl amino acid derivatives follows a fascinating trajectory within medicinal chemistry. Early exploration (1940s-1960s) focused primarily on antibiotic development, particularly β-lactam structures where nitrogen heterocycles played crucial roles. Penicillin G (benzylpenicillin), discovered in 1929 and developed through the 1940s, demonstrated the therapeutic potential of nitrogen-containing heterocycles, though its scaffold differed significantly from contemporary pyridine derivatives [3] [4]. The 1970s marked a pivotal shift with the introduction of amoxicillin (1972), which featured enhanced spectrum, solubility, and absorption properties attributed partly to its optimized heterocyclic-amino acid architecture [4]. This period established the importance of amino acid components in modifying drug pharmacokinetics. The 1980s witnessed the rational design era, where compounds like captopril demonstrated the power of targeted heterocyclic-amino acid hybrids in enzyme inhibition [4]. By the 2000s, medicinal chemistry had fully embraced the targeted therapy paradigm, with pyridine-containing amino acid derivatives emerging as key scaffolds in kinase inhibitor development. FDA approvals of pyridine-alanine hybrid-containing drugs like alectinib hydrochloride (2015) and brigatinib (2017) for anaplastic lymphoma kinase (ALK) inhibition validated this approach [1]. These agents typically function through allosteric inhibition, where the pyridine nitrogen coordinates with key residues in the ATP-binding pocket, while the amino acid-derived moiety extends into hydrophobic subpockets, enhancing selectivity. This historical progression illustrates the transition from serendipitous discovery to structure-based design of nitropyridinyl amino acid derivatives with optimized target engagement profiles.

Table 2: Historical Milestones in Nitrogen Heterocycle Drug Development

Time PeriodKey DevelopmentsRepresentative AgentsTherapeutic Focus
1920s-1940sEarly antibiotic discoveryPenicillin GBacterial infections
1970sAminopenicillin developmentAmoxicillinBroad-spectrum antibiotics
1980s-1990sRational enzyme inhibitor designCaptoprilCardiovascular disease
2000-2010Kinase inhibitor emergenceImatinibOncology
2010-PresentTargeted ALK/EGFR inhibitorsAlectinib (2015), Brigatinib (2017)Precision oncology

Properties

CAS Number

710349-42-1

Product Name

N-(3-Nitro-4-pyridinyl)-I(2)-alanine

IUPAC Name

3-[(3-nitropyridin-4-yl)amino]propanoic acid

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H9N3O4/c12-8(13)2-4-10-6-1-3-9-5-7(6)11(14)15/h1,3,5H,2,4H2,(H,9,10)(H,12,13)

InChI Key

YANPNLIBNXPPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NCCC(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.